Enhanced Aqueous Solubility Profile vs. 3-Aryl-1,2,4,5-tetrazines
The target compound exhibits a computed XLogP3 of –1.6 [1], which is approximately 3 log units lower than that of the widely employed 3,6‑diphenyl‑1,2,4,5‑tetrazine (XLogP3 ≈ 2.8). Although direct experimental log P data for the target compound are not yet published, the predicted value indicates substantially greater aqueous solubility, reducing the need for co‑solvents or surfactants in biological assay buffers [2].
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = –1.6 |
| Comparator Or Baseline | 3,6‑Diphenyl‑1,2,4,5‑tetrazine (XLogP3 ≈ 2.8, PubChem prediction) |
| Quantified Difference | ΔXLogP3 ≈ 4.4 (target more hydrophilic by >4 log units) |
| Conditions | Computed by XLogP3 algorithm (PubChem 2021 release) |
Why This Matters
Lower lipophilicity improves aqueous solubility and reduces non‑specific binding to hydrophobic compartments, facilitating cleaner bioorthogonal labeling experiments and simplifying the formulation of water‑based reagent kits.
- [1] PubChem Compound Summary for CID 45120622, 3-(1H-Imidazol-4-yl)-1,2,4,5-tetrazine. XLogP3 value. National Center for Biotechnology Information (2025). View Source
- [2] Chen, W. et al. Tetrazine Bioorthogonal Reactions: Recent Developments and Applications. Molecules 2019, 24, 1820. (Review summarizes lipophilicity trends among bioorthogonal tetrazine reagents.) View Source
